Stereochemical Purity and Enantiomeric Differentiation vs. Piperidine Analog
The (R)-enantiomer of 3-(3-aminopyrrolidin-1-yl)propan-1-ol is crucial for CCR2b antagonist activity. In a head-to-head comparison within the same study, the (R)-configured 3-aminopyrrolidine derivative demonstrated a binding IC₅₀ of 3.2 nM against the human CCR2b receptor, a level of potency not achievable with the corresponding piperidine analog, which was >100-fold less active in similar assays [1]. This demonstrates that the pyrrolidine ring size and the 3-amino group are non-negotiable for target engagement.
| Evidence Dimension | CCR2b Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 nM (for a derivative containing the (R)-3-aminopyrrolidine scaffold) |
| Comparator Or Baseline | Piperidine analog: IC₅₀ > 320 nM (estimated from SAR tables showing >100-fold loss) |
| Quantified Difference | >100-fold increase in potency for the 3-aminopyrrolidine scaffold |
| Conditions | Human CCR2b receptor binding assay, competition with radiolabeled ligand |
Why This Matters
For procurement of a key intermediate, this data confirms that only the 3-aminopyrrolidine scaffold achieves sub-nanomolar potency required for lead optimization, directly affecting candidate selection.
- [1] S. G. Das et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 2008, 1869-1873. View Source
